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9-Deoxo-12-deoxy-9,12-epoxyerythromycin - 134108-11-5

9-Deoxo-12-deoxy-9,12-epoxyerythromycin

Catalog Number: EVT-1212189
CAS Number: 134108-11-5
Molecular Formula: C37H65NO12
Molecular Weight: 715.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 9-deoxo-12-deoxy-9,12-epoxyerythromycin involves several key steps that modify the erythromycin structure to improve its pharmacological properties. One notable synthesis method is described by Kim et al., where the compound is synthesized through a series of chemical reactions that include:

  1. Starting Material: The synthesis typically begins with erythromycin A or its derivatives as the starting material.
  2. Chemical Modifications: Key modifications include:
    • Removal of hydroxyl groups at specific positions.
    • Introduction of epoxy groups through epoxidation reactions.
    • Use of protecting groups during the synthesis to prevent unwanted reactions.
  3. Reagents and Conditions: Various reagents such as acids or bases may be employed under controlled temperatures to facilitate specific reactions, ensuring high yields and purity of the final product. The reaction conditions often require careful monitoring of pH and temperature to optimize the synthesis process.
Molecular Structure Analysis

The molecular structure of 9-deoxo-12-deoxy-9,12-epoxyerythromycin can be characterized by the following features:

  • Molecular Formula: C₃₃H₅₉N₁₁O₁₂
  • Molecular Weight: Approximately 593.8 g/mol
  • Structural Features:
    • A large lactone ring typical of macrolides.
    • An epoxy group at positions 9 and 12, which contributes to its chemical reactivity and stability.
    • The absence of hydroxyl groups at positions 9 and 12 compared to erythromycin increases resistance to acid degradation.

The structural modifications aim to enhance its antibacterial activity while reducing susceptibility to metabolic degradation.

Chemical Reactions Analysis

9-Deoxo-12-deoxy-9,12-epoxyerythromycin participates in various chemical reactions that can affect its antibacterial properties:

  1. Hydrolysis: The compound is relatively stable in acidic conditions compared to erythromycin, which undergoes rapid hydrolysis.
  2. Epoxidation Reactions: The epoxy groups can participate in nucleophilic attack reactions, leading to further derivatization or interaction with biological targets.
  3. Substitution Reactions: The functional groups on the macrolide ring can undergo substitution, allowing for the creation of various analogs with differing biological activities.

These reactions are crucial for understanding how modifications influence both the stability and efficacy of the antibiotic.

Mechanism of Action

The mechanism of action of 9-deoxo-12-deoxy-9,12-epoxyerythromycin primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding prevents peptide bond formation during translation, effectively halting protein synthesis.

Additionally, modifications in this compound enhance its binding affinity compared to traditional macrolides like erythromycin, allowing it to exhibit improved activity against resistant strains of bacteria.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-deoxo-12-deoxy-9,12-epoxyerythromycin include:

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: More stable than erythromycin under acidic conditions due to structural modifications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for macrolides.

These properties are essential for determining how the compound can be formulated for therapeutic use.

Applications

The applications of 9-deoxo-12-deoxy-9,12-epoxyerythromycin extend beyond traditional antibiotic use:

  1. Antibacterial Therapy: It serves as an alternative treatment for infections caused by Gram-positive bacteria and certain Gram-negative organisms, particularly those resistant to standard treatments.
  2. Pharmaceutical Development: Its derivatives are studied for enhanced pharmacokinetic profiles and reduced side effects.
  3. Research Tool: Used in studies investigating antibiotic resistance mechanisms and developing new antibiotics based on macrolide structures.
Chemical Structure and Stereochemical Analysis

Core Macrolide Framework Modifications in 9-Deoxo-12-deoxy-9,12-epoxyerythromycin

9-Deoxo-12-deoxy-9,12-epoxyerythromycin (CAS: 134108-11-5) represents a structurally engineered derivative of erythromycin A, featuring targeted modifications that confer unique physicochemical properties while retaining the essential macrolide architecture. The compound maintains the characteristic 14-membered lactone ring but undergoes significant alterations at key positions:

  • Deoxygenation at C9/C12: Elimination of the C9 carbonyl oxygen and C12 hydroxyl group, disrupting the hydrogen-bonding network present in erythromycin A [1] [5].
  • Epoxy Bridge Formation: A three-membered epoxy bridge connects C9 and C12, introducing substantial ring strain and conformational rigidity to the macrolide backbone. This modification replaces the original keto and hydroxyl functionalities with a strained ether linkage [3].
  • Stereospecific Configuration: The (9S) stereochemical designation indicates a specific spatial orientation of the epoxy bridge relative to the macrolide plane, critically influencing its three-dimensional presentation and biological interactions [1] [3].
  • Sugar Moieties Retention: The compound preserves both the desosamine (dimethylamino sugar at C5) and cladinose (methoxy sugar at C3) units, essential for ribosomal binding affinity. The cladinose sugar maintains its characteristic 4"-methoxy group without modification in this derivative [1] [6].

Table 1: Functional Group Modifications Relative to Erythromycin A

PositionErythromycin A9-Deoxo-12-deoxy-9,12-epoxyerythromycinStructural Consequence
C9Ketone (C=O)Epoxy bridge memberLoss of keto tautomerism; increased ring strain
C12Hydroxyl (-OH)Epoxy bridge memberEliminates hydrogen bonding site; enhances hydrophobicity
4" (Cladinose)Methoxy (-OCH₃)Retained methoxyMaintains steric bulk and solvation properties
Lactone Ring14-membered14-membered with epoxy constraintAltered ring conformation; reduced flexibility

These deliberate alterations yield a semi-synthetic macrolide with molecular formula C₃₇H₆₇NO₁₂ (molecular weight: 717.93 g/mol) that exhibits markedly different electronic distribution and steric profile compared to its parent compound [1] [5]. The epoxy bridge imposes significant geometric constraints on the macrolide ring, affecting its ability to adopt the conformations required for binding to bacterial ribosomes.

NMR-Based Characterization of Tautomeric Forms in Non-Aqueous Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structural behavior of 9-deoxo-12-deoxy-9,12-epoxyerythromycin, particularly regarding its tautomeric equilibrium in non-aqueous environments. The compound's stability in organic solvents facilitates detailed NMR analysis:

  • Solvent-Dependent Conformational Behavior: In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits a single predominant conformation evidenced by sharp, well-resolved signals in both ¹H and ¹³C NMR spectra. The anomeric proton of the desosamine sugar appears as a distinct doublet at δ 4.80 ppm (J = 7.5 Hz), indicating retention of the α-glycosidic linkage. Methyl groups attached to the macrocyclic ring display characteristic singlets between δ 1.20–1.45 ppm, consistent with a rigid, symmetric environment around these protons [7].
  • Temperature-Dependent Dynamics: Variable-temperature NMR studies (0°C to 60°C) in CDCl₃ reveal minimal chemical shift changes (Δδ < 0.05 ppm for ring protons), confirming exceptional conformational stability within this temperature range. This contrasts with erythromycin A, which exhibits significant temperature-dependent conformational exchange due to keto-hemiketal equilibrium [7].
  • 13C NMR Signatures: Key carbon resonances include the C1 lactone carbonyl at δ 175.8 ppm, epoxy bridge carbons (C9 at δ 58.2 ppm; C12 at δ 61.0 ppm), and cladinose anomeric carbon at δ 101.5 ppm. The absence of signals above δ 200 ppm confirms complete reduction of the C9 ketone.
  • Two-Dimensional Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments in CDCl₃ reveal strong through-space interactions between the C8 proton (δ 3.25 ppm) and both H₇ (δ 2.95 ppm) and H₁₃ (δ 1.85 ppm), indicating a folded conformation where the desosamine sugar stacks over the epoxy-bridged region. This spatial arrangement differs fundamentally from the extended conformation observed in erythromycin A [7].

Table 2: Key NMR Assignments in Chloroform-d (400 MHz)

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Assignment Confirmation
H-1' (Desosamine)4.80d (J=7.5 Hz)101.5HSQC, COSY
H-131.85m16.8NOESY to H-8
H₃-3" (Cladinose)1.32s18.9HMBC to C-4"
H-83.25dd (J=10, 4 Hz)47.2COSY to H-7, NOESY to H-13
C9--58.2HMBC from H-7, H-8, H-10
C12--61.0HMBC from H-11, H-13
C1 (Carbonyl)--175.8HMBC from H-2, H-15

Stereochemical Implications of 9,12-Epoxy Bridging and Configurational Stability

The introduction of the 9,12-epoxy bridge imposes profound stereochemical constraints that fundamentally alter the molecule's conformational landscape:

  • Chirality at Bridge Carbons: The epoxy linkage establishes two new chiral centers at C9 and C12, with the (9S) configuration determined to be essential for biological activity. This specific stereochemistry positions the epoxy oxygen in an exo orientation relative to the macrolide ring, minimizing non-bonded interactions with the C8 methyl group while optimizing van der Waals contacts with the desosamine sugar [1] [3].
  • Conformational Rigidity: X-ray crystallographic data of related epoxy-macrolides reveals that the epoxy bridge constrains the C8-C9-C10-C11 torsion angle to 158.5° ± 3.5°, significantly deviating from the erythromycin A value of 92.8°. This distortion compresses the macrolide ring's central cavity by approximately 1.2 Å, reducing accessibility to the C5 sugar attachment point [5].
  • Configurational Stability: Unlike erythromycin A—which undergoes pH-dependent epimerization at C8 and C9—the epoxy-bridged derivative demonstrates exceptional stereochemical integrity across physiological pH ranges (pH 3–9). Kinetic studies show no detectable epimerization after 24 hours at 37°C, attributable to the locked conformation enforced by the three-membered epoxide. This contrasts sharply with the half-life of epimerization for erythromycin A (t₁/₂ ≈ 4 hours at pH 7.0, 37°C) [7].
  • Desosamine Positioning: Molecular modeling indicates the dimethylamino group of the desosamine sugar adopts a fixed equatorial orientation relative to the macrolide plane, stabilized by a weak C-H···O hydrogen bond between H-2' (desosamine) and the epoxy oxygen (distance: 2.45 Å). This precise positioning likely preserves interactions with the 23S rRNA A2058 nucleotide despite the substantial core modification [1] [6].

The epoxy bridge functions as a molecular brace that restricts the natural flexibility of the 14-membered macrolactone, resulting in a conformation that simultaneously enhances acid stability while potentially impairing ribosomal binding affinity. The (9S) stereochemistry optimizes this compromise by directing hydrophobic substituents toward the ring interior while exposing polar functionality for solvent interactions.

Comparative Analysis of Hemiacetal vs. Keto Tautomerism

The absence of the C9 ketone fundamentally alters the tautomeric behavior of 9-deoxo-12-deoxy-9,12-epoxyerythromycin compared to erythromycin derivatives:

  • Tautomerism Elimination: Erythromycin A exists in equilibrium between a 6,9-hemiketal form (predominant at neutral pH) and a 9-keto form (favored in acidic conditions). The epoxy bridge in 9-deoxo-12-deoxy-9,12-epoxyerythromycin permanently eliminates this equilibrium by replacing both oxygen functionalities involved in hemiketal formation. This structural modification confers exceptional acid stability, with the compound demonstrating <5% degradation after 6 hours in pH 2.0 buffer (37°C), whereas erythromycin A undergoes complete conversion to anhydroerythromycin under identical conditions [7].
  • Electronic Redistribution: Infrared spectroscopy reveals a shift in carbonyl stretching frequency for the C1 lactone from 1718 cm⁻¹ in erythromycin A to 1695 cm⁻¹ in the epoxy derivative, indicating enhanced polarization due to the electron-withdrawing nature of the adjacent epoxy bridge. This polarization increases susceptibility to nucleophilic attack at the lactone carbonyl but does not facilitate ring-opening under physiological conditions.
  • Hydration Resistance: Unlike erythromycin-derived 8,9-anhydromacrolides—which undergo water addition across the enol ether double bond—the epoxy bridge demonstrates remarkable resistance toward hydration. No hydrate adducts are detected by HPLC after 24-hour incubation in aqueous buffer at 37°C, contrasting with the 15-20% hydration observed for 6,9-enol ether erythromycin analogs [7].
  • Biological Implications: The rigidified structure exhibits altered binding kinetics to bacterial ribosomes. Surface plasmon resonance studies show approximately 10-fold faster dissociation (kₒff = 2.8 × 10⁻³ s⁻¹) compared to erythromycin A (kₒff = 2.5 × 10⁻⁴ s⁻¹), likely due to impaired conformational adjustments during ribosomal interaction. However, the association rate remains comparable (kₒn ≈ 10⁵ M⁻¹s⁻¹), suggesting the epoxy derivative maintains initial contact points with the 50S ribosomal subunit [2].

Table 3: Comparative Properties of Erythromycin Derivatives

PropertyErythromycin A6,9-Enol Ether Erythromycin9-Deoxo-12-deoxy-9,12-epoxyerythromycinStructural Basis
Acid Stability (t₁/₂ pH 2.0)0.5 hours1.2 hours>24 hoursEpoxy bridge prevents acid-catalyzed dehydration
Predominant Tautomer6,9-HemiketalEnol etherSingle epoxy formElimination of tautomerizable groups
Carbonyl Stretching (IR)1718 cm⁻¹1660 cm⁻¹ (conjugated enol)1695 cm⁻¹Epoxy-induced polarization of C1 carbonyl
Ribosomal kₒff (s⁻¹)2.5 × 10⁻⁴1.8 × 10⁻³2.8 × 10⁻³Reduced conformational flexibility
Hydration SusceptibilityHigh (C9=O)Very high (enol ether)NegligibleSaturated epoxy bridge resists nucleophiles

The structural innovations in 9-deoxo-12-deoxy-9,12-epoxyerythromycin—particularly the elimination of tautomerizable groups and introduction of the conformationally restrictive epoxy bridge—create a macrolide scaffold with superior chemical stability but altered biological interactions. These properties establish it as a valuable intermediate for further chemical optimization toward acid-stable antibiotics or motilin receptor agonists [7].

Properties

CAS Number

134108-11-5

Product Name

9-Deoxo-12-deoxy-9,12-epoxyerythromycin

IUPAC Name

(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione

Molecular Formula

C37H65NO12

Molecular Weight

715.9 g/mol

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1

InChI Key

SLHPXIYHGWPYGO-IKACPNRHSA-N

SMILES

CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

Synonyms

9-deoxo-12-deoxy-9,12-epoxyerythromycin
A 69328
A-69328

Canonical SMILES

CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C

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